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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in
pediatric clinical studies of dexlansoprazole, a proton pump inhibitor used for the treatment of
gastroesophageal reflux disease (GERD). The protocols outlined below are synthesized from
various clinical trials to guide the design and execution of future pediatric studies for this and
similar compounds.

Study Designh and Population

Pediatric clinical trials for dexlansoprazole are typically designed to assess pharmacokinetics
(PK), safety, and efficacy in specific age groups. Studies have been conducted in children aged
1to 11 years and adolescents aged 12 to 17 years.[1] The study designs often vary based on
the primary objective, ranging from open-label, single-arm studies for initial safety and PK
assessments to double-blind, placebo-controlled trials to establish efficacy.[2][3][4]

Key Considerations for Study Design:

o Age-Specific Cohorts: Due to developmental differences in drug metabolism and disease
presentation, studies are stratified by age.

o Weight-Based Dosing: Dosing regimens are often determined by the patient's body weight to
ensure appropriate drug exposure.[5]
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» Ethical Considerations: All studies must adhere to strict ethical guidelines for pediatric
research, including obtaining informed consent from parents or legal guardians and assent
from the child when appropriate.

Pharmacokinetic (PK) Studies

The primary objective of pediatric PK studies is to evaluate the absorption, distribution,
metabolism, and excretion of dexlansoprazole and to establish appropriate dosing regimens.

Experimental Protocol: Pharmacokinetic Blood
Sampling and Analysis

Objective: To determine the pharmacokinetic profile of dexlansoprazole in pediatric patients.
Procedure:

e Dosing: Administer a single oral dose of dexlansoprazole (e.g., 15 mg, 30 mg, or 60 mg) to
fasting participants.[5] The dose is often weight-dependent.[5]

e Blood Sample Collection: Collect whole blood samples (approximately 2-3 mL) in tubes
containing an anticoagulant (e.g., K2ZEDTA) at prespecified time points. A typical sampling
schedule includes a pre-dose sample (0 hours) and post-dose samples at 0.5, 1, 1.5, 2, 3, 4,
5,6,7,8,12, 16, and 24 hours.[6]

e Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes
at 4°C to separate the plasma.

o Sample Storage: Store the plasma samples at -20°C or lower until analysis.

o Bioanalysis: Determine the plasma concentrations of dexlansoprazole using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]

o Extraction: A simple liquid-liquid extraction is commonly used to isolate dexlansoprazole
and an internal standard (e.g., omeprazole) from the plasma matrix.[7]

o Chromatography: Separation is typically achieved on a reverse-phase C18 column.[7]
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o Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer
in multiple reaction monitoring (MRM) mode with electrospray ionization.[7]

o Pharmacokinetic Parameter Calculation: Calculate key PK parameters, including:

[¢]

Maximum plasma concentration (Cmax)

[e]

Time to maximum plasma concentration (Tmax)

o

Area under the plasma concentration-time curve (AUC)

[¢]

Elimination half-life (t1/2)

Data Presentation: Pharmacokinetic Parameters

The following tables summarize typical pharmacokinetic parameters of dexlansoprazole in
pediatric populations from representative studies.

Table 1: Summary of Mean (£SD) Plasma Pharmacokinetic Parameters of Dexlansoprazole in
Patients 12 to 17 Years of Age

Cmax AUC

Dose N Tmax (h) t1/2 (h)
(ng/mL) (ng-h/imL)

3134 (+

30 mg 18 886 (+ 343) 40(1.0-6.0) 1.9(x0.7)
1373)
6529 (+

60 mg 18 1898 (+ 701) 5.0(2.0-7.0) 2.2(+0.8)
2535)

Data adapted from FDA clinical pharmacology reviews.

Table 2: Summary of Mean (£SD) Plasma Pharmacokinetic Parameters of Dexlansoprazole in
Patients 1 to 11 Years of Age (Weight-Based Dosing)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21618562/
https://www.benchchem.com/product/b1670344?utm_src=pdf-body
https://www.benchchem.com/product/b1670344?utm_src=pdf-body
https://www.benchchem.com/product/b1670344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Weight Cmax AUC
Dose Group Tmax (h)
Range (kg) (ng/mL) (ng-h/mL)
15 mg 8.6 t0 <12.7 495 (+ 194) 1853 (£ 709) 3.0 (1.5-4.0)
15 mg 12.7 to <25.4 431 (+ 204) 1588 (+ 684)  3.5(1.5-6.0)
3045 (+
30 mg 12.7 to <25.4 868 (+ 341) 4.0 (2.0 - 6.0)
1231)
2899 (+
30 mg >25.4 4 759 (+ 289) 4.0 (3.0-5.0)
1101)
4554 (+
60 mg >25.4 8 1149 (+ 433) 4.0 (2.0 - 8.0)
1899)

Data adapted from a Phase |, open-label study in pediatric patients.[1]

Safety and Efficacy Studies

These studies are designed to evaluate the safety profile and therapeutic benefit of
dexlansoprazole in pediatric patients with GERD.

Experimental Protocol: Assessment of Efficacy in
Symptomatic Non-Erosive GERD

Objective: To evaluate the efficacy of dexlansoprazole in reducing heartburn symptoms in
pediatric patients with non-erosive GERD.

Procedure:

o Patient Population: Enroll patients with a diagnosis of symptomatic non-erosive GERD,
confirmed by endoscopy.

o Treatment: Administer dexlansoprazole (e.g., 30 mg) or placebo once daily for a predefined
period (e.g., 4 weeks).[2][4]

e Symptom Monitoring: Instruct patients and/or their caregivers to record the presence and
severity of heartburn symptoms daily using an electronic diary.[2]
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o Primary Endpoint: The primary efficacy endpoint is typically the percentage of 24-hour
periods that are free of heartburn (both daytime and nighttime).[2][3][4]

o Secondary Endpoints: May include the percentage of nights without heartburn, the
severity of heartburn, and the percentage of patients with complete symptom resolution.

o Data Analysis: Compare the efficacy endpoints between the dexlansoprazole and placebo
groups using appropriate statistical methods.

Experimental Protocol: Assessment of Efficacy in
Erosive Esophagitis (EE)

Objective: To evaluate the efficacy of dexlansoprazole in healing erosive esophagitis and
maintaining healing.

Procedure:
» Patient Population: Enroll patients with endoscopically confirmed erosive esophagitis.
e Healing Phase: Administer dexlansoprazole (e.g., 60 mg) once daily for up to 8 weeks.[3]

o Endpoint: The primary endpoint is the rate of healing of erosive esophagitis, confirmed by
a follow-up endoscopy.[3]

o Maintenance Phase: For patients with healed EE, a subsequent maintenance phase may be
initiated with a lower dose of dexlansoprazole (e.g., 30 mg) or placebo for an extended
period (e.g., 16 weeks).[3]

o Endpoint: The primary endpoint is the percentage of patients who remain in remission (i.e.,
maintain healed EE) at the end of the maintenance phase.[3]

Data Presentation: Efficacy Outcomes

Table 3: Efficacy of Dexlansoprazole in Adolescents (12-17 years) with Symptomatic Non-
Erosive GERD
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Endpoint Dexlansoprazole 30 mg (N=104)

Median % of Heartburn-Free 24-Hour Periods 47.3%

Improvement in Epigastric Pain Severity 73-80% of patients

Improvement in Acid Regurgitation Severity 73-80% of patients

Data from a 4-week, open-label study.[4]

Table 4: Efficacy of Dexlansoprazole in Adolescents (12-17 years) with Erosive Esophagitis

Healing/Mainte

Phase Treatment Duration Outcome
hance Rate
) Dexlansoprazole )
Healing 8 weeks Healing of EE 87.9%
60 mg
) Dexlansoprazole Maintenance of
Maintenance 16 weeks 81.8%
30 mg Healed EE
_ Maintenance of
Maintenance Placebo 16 weeks 58.3%

Healed EE

Data from an open-label healing phase followed by a double-blind, placebo-controlled
maintenance phase.[3]

Visualizations

Signaling Pathway of Gastric Acid Secretion and
Inhibition by Dexlansoprazole

Dexlansoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by
specifically inhibiting the (H+, K+)-ATPase in gastric parietal cells.[9] This enzyme is the final
step in the pathway of acid production. The secretion of gastric acid is stimulated by histamine,
acetylcholine, and gastrin.
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Gastric acid secretion pathway and dexlansoprazole's mechanism of action.

Experimental Workflow for a Pediatric Pharmacokinetic

Study
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The following diagram illustrates a typical workflow for a pediatric clinical trial focused on the
pharmacokinetics of dexlansoprazole.

Screening & Enrollment Treatment & Sampling Sample & Data Analysis Reporting
Dexlansoprazole
Patient Screenin g »| Informed Consent & nsopraz Serial Blood Sampling Plasma Preparation LC-MS/MS Analysis Pharmacokinetic )
(Inclusion/Exclusion Criteria) Assent %_" ﬁ;‘g‘ﬁ‘fg::gg) (0-24h) ™| (Centrifugation) of Dexlansoprazole Parameter Calculation y | P SEy RepE

Click to download full resolution via product page

Workflow of a pediatric dexlansoprazole pharmacokinetic study.

Logical Relationship of a Pediatric GERD Efficacy Trial

This diagram outlines the logical progression of a clinical trial designed to assess the efficacy of
dexlansoprazole in treating pediatric GERD.
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Logical flow of a pediatric dexlansoprazole efficacy trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28916953/
https://pubmed.ncbi.nlm.nih.gov/28916953/
https://www.fda.gov/media/100077/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC5649596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5649596/
https://scispace.com/pdf/pharmacokinetics-and-safety-of-dexlansoprazole-mr-in-4611qfrppc.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4266249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4266249/
https://pubmed.ncbi.nlm.nih.gov/21618562/
https://pubmed.ncbi.nlm.nih.gov/21618562/
https://pubmed.ncbi.nlm.nih.gov/21618562/
https://journals.najah.edu/media/journals/full_texts/2024_Vol09_1128_UTWOCNL.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2012/022287s014lbl.pdf
https://www.benchchem.com/product/b1670344#methodology-for-pediatric-clinical-studies-of-dexlansoprazole
https://www.benchchem.com/product/b1670344#methodology-for-pediatric-clinical-studies-of-dexlansoprazole
https://www.benchchem.com/product/b1670344#methodology-for-pediatric-clinical-studies-of-dexlansoprazole
https://www.benchchem.com/product/b1670344#methodology-for-pediatric-clinical-studies-of-dexlansoprazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670344?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

